2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-3-29-22-18(8-6-12-23-22)21(28)26-16-10-13-27(14-11-16)20-17-7-4-5-9-19(17)24-15(2)25-20/h6,8,12,16H,3-5,7,9-11,13-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJBRVGUPZDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the quinazoline and piperidine rings, followed by the coupling of these intermediates with the pyridine carboxamide group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and ethoxy groups are primary sites for hydrolysis under acidic or basic conditions.
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Mechanistic Insight : Acidic hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Nucleophilic Substitution
The ethoxy group on the pyridine ring undergoes nucleophilic substitution under specific conditions.
| Reaction Type | Conditions | Reactants/Agents | Products | References |
|---|---|---|---|---|
| Ethoxy Replacement | Alcoholic KOH, alkyl halides | R-X (alkyl halides) | 3-Alkoxy-pyridine derivatives (e.g., methoxy, propoxy) |
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Key Observation : The ethoxy group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, facilitating substitution at the 2-position .
Oxidation Reactions
The tetrahydroquinazoline moiety undergoes oxidation to form aromatic quinazoline derivatives.
| Reaction Type | Conditions | Reactants/Agents | Products | References |
|---|---|---|---|---|
| Ring Aromatization | KMnO₄ or CrO₃ | Oxidizing agents | 2-Methylquinazoline-4(3H)-one derivative |
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Structural Impact : Oxidation converts the tetrahydroquinazoline’s saturated ring into a planar aromatic system, altering electronic properties and binding affinity .
Amide Bond Functionalization
The carboxamide group participates in coupling and transamidation reactions.
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Synthetic Utility : These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The pyridine and quinazoline rings undergo halogenation and nitration.
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Regioselectivity : Substitution occurs preferentially at the electron-deficient positions of the pyridine ring .
Reductive Amination
The piperidine nitrogen can undergo reductive alkylation.
| Reaction Type | Conditions | Reactants/Agents | Products | References |
|---|---|---|---|---|
| N-Alkylation | NaBH₃CN, RCHO | Aldehydes | N-Alkylated piperidine derivatives |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent:
- Neurological Disorders : Investigated for its efficacy in treating conditions like tinnitus and other disorders linked to histamine signaling pathways. The inhibition of histamine receptors can modulate neurotransmission and inflammation, making it a candidate for further clinical studies.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structure allows for modifications that could enhance its anticancer activity through targeted molecular hybridization strategies .
Biological Research
The compound is also studied for:
- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, which could be beneficial in various biochemical assays aimed at understanding metabolic pathways and disease mechanisms.
- Antimicrobial Activity : Related compounds have demonstrated antibacterial and antifungal properties, indicating that this class of molecules could be explored for developing new antimicrobial agents .
Material Science
In the realm of material science, the compound's unique structural features make it suitable for:
- Synthesis of Complex Molecules : As a building block for synthesizing more complex organic compounds with specific properties tailored for industrial applications.
Case Study 1: Histamine H4 Receptor Antagonism
A study highlighted the role of similar compounds as histamine H4 receptor antagonists, showing significant effects on inflammatory responses in animal models. This research underlines the potential therapeutic implications for treating allergic reactions and other histamine-related disorders.
Case Study 2: Anticancer Activity
Research on molecular hybrids derived from this compound demonstrated promising results against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the anticancer activity of synthesized derivatives, revealing effective interactions with cancer cell targets .
Case Study 3: Antimicrobial Efficacy
A recent investigation into related tetrahydroquinazoline derivatives showed strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of the parent compound could lead to the development of novel antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: Shares the quinazoline ring structure but differs in other functional groups.
Ethyl-2-ethoxy-1-[(2’-cyanobiphenyl-4-yl)methyl]benzimidazole-7-carboxylate: Contains a benzimidazole ring instead of the quinazoline ring.
Uniqueness
2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on available research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
- CAS Number : 1903283-69-1
The structure includes a pyridine ring, a tetrahydroquinazoline moiety, and a piperidine group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
| 2-Ethoxy... | Klebsiella pneumoniae | 75 |
The minimum inhibitory concentrations (MIC) suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Antitumor Activity
Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Neuroprotective Effects
Preliminary investigations suggest that the compound may possess neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antitumor activities.
- Receptor Binding : It may bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell survival and apoptosis .
Case Studies
Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, indicating a promising profile compared to standard antibiotics.
- Cancer Therapy : In preclinical models, the compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered in combination with conventional chemotherapy agents.
- Neuroprotection : Animal models showed that administration prior to neurotoxic exposure led to improved behavioral outcomes and reduced markers of neuronal damage.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound?
- Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst load). For example, copper(I) bromide and cesium carbonate have been used in analogous heterocyclic couplings to improve yields . Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is critical to isolate the target compound. Reaction monitoring by TLC or LC-MS is advised to identify intermediates and byproducts.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer : Orthogonal methods are required:
- NMR Spectroscopy : H and C NMR to verify proton/carbon environments (e.g., δ 8.87 ppm for pyridine protons in analogs) .
- HRMS : High-resolution mass spectrometry for molecular weight confirmation (e.g., ESI m/z 215 [M+H] in related compounds) .
- HPLC : Purity ≥98% (as per protocols for structurally similar carboxamides) .
Q. How can researchers identify potential biological targets for this compound?
- Answer : Use computational docking studies (e.g., molecular dynamics simulations) to predict binding affinity to quinazoline-recognizing receptors. Experimental validation via kinase inhibition assays or fluorescence polarization binding studies is recommended, leveraging frameworks from piperidine-containing analogs .
Advanced Research Questions
Q. How should contradictions in biological activity data across studies be resolved?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Address this by:
- Standardizing protocols : Align with CRDC subclass RDF2050108 for process control in chemical engineering .
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends .
Q. What computational strategies are effective for predicting metabolic stability?
- Answer :
- In silico tools : Use QSAR models to assess metabolic sites (e.g., ethoxy group oxidation).
- Density Functional Theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., amide bonds).
- ADME prediction : Leverage databases like PubChem (SID/CID data for analogs) to infer pharmacokinetic profiles .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Answer :
- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures.
- Plasma stability studies : Use human/animal plasma to assess esterase-mediated hydrolysis (critical for pyridine-3-carboxamide derivatives) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
